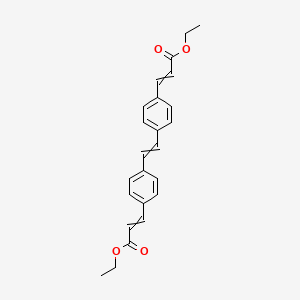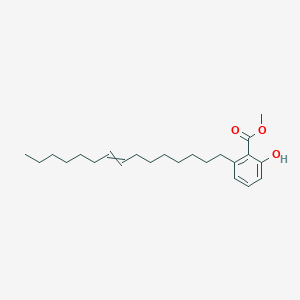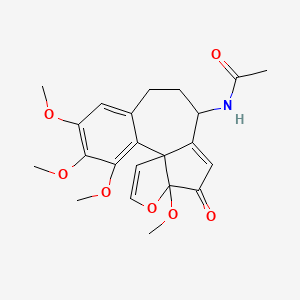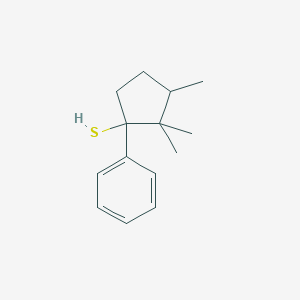![molecular formula C11H14N2S B14605145 3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine CAS No. 61021-80-5](/img/structure/B14605145.png)
3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 3-(1H-indol-3-ylthio)- is a compound that belongs to the class of amines and indole derivatives. This compound is characterized by the presence of a propanamine group attached to an indole ring through a sulfur atom. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-Propanamine, 3-(1H-indol-3-ylthio)- typically involves the reaction of 3-(1H-indol-3-ylthio)propanoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Propanamine, 3-(1H-indol-3-ylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Scientific Research Applications
1-Propanamine, 3-(1H-indol-3-ylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-(1H-indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune response . The sulfur atom in the compound may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Propanamine, 3-(1H-indol-3-ylthio)- can be compared with other similar compounds, such as:
1-Propanamine, 3-(1H-indol-3-yl)-: This compound lacks the sulfur atom, which may affect its reactivity and biological activity.
1-Propanamine, 3-(1H-indol-2-ylthio)-: The position of the sulfur atom on the indole ring is different, which can lead to variations in chemical and biological properties.
1-Propanamine, 3-(1H-indol-3-ylmethoxy)-: The presence of a methoxy group instead of a thio group can significantly alter the compound’s chemical behavior and interactions.
Properties
CAS No. |
61021-80-5 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
3-(1H-indol-3-ylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H14N2S/c12-6-3-7-14-11-8-13-10-5-2-1-4-9(10)11/h1-2,4-5,8,13H,3,6-7,12H2 |
InChI Key |
ZFNRKNCSGAIMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)



![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)


![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![1-(2-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14605107.png)

![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)
![Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14605125.png)

